molecular formula C30H32N6O6S4 B2974505 4-(piperidine-1-sulfonyl)-N-(4-{2-[4-(piperidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide CAS No. 476627-82-4

4-(piperidine-1-sulfonyl)-N-(4-{2-[4-(piperidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B2974505
CAS No.: 476627-82-4
M. Wt: 700.86
InChI Key: AOQOSIGSMKNCTB-UHFFFAOYSA-N
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Description

4-(piperidine-1-sulfonyl)-N-(4-{2-[4-(piperidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide is a complex organic compound that features multiple functional groups, including sulfonyl, amido, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidine-1-sulfonyl)-N-(4-{2-[4-(piperidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(piperidine-1-sulfonyl)-N-(4-{2-[4-(piperidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to sulfone derivatives using oxidizing agents like hydrogen peroxide.

    Reduction: The amide bonds can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

4-(piperidine-1-sulfonyl)-N-(4-{2-[4-(piperidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing inhibitors of enzymes or receptors due to its multiple functional groups.

    Material Science: Possible applications in the development of novel polymers or materials with unique electronic or mechanical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    4-(piperidine-1-sulfonyl)benzoic acid: A simpler analog with fewer functional groups.

    N-(4-{2-[4-(piperidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide: Lacks the piperidine-1-sulfonyl group on the benzamide moiety.

Uniqueness

4-(piperidine-1-sulfonyl)-N-(4-{2-[4-(piperidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide is unique due to its combination of multiple functional groups, which can provide a diverse range of interactions with biological targets and materials. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-[4-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N6O6S4/c37-27(21-7-11-23(12-8-21)45(39,40)35-15-3-1-4-16-35)33-29-31-25(19-43-29)26-20-44-30(32-26)34-28(38)22-9-13-24(14-10-22)46(41,42)36-17-5-2-6-18-36/h7-14,19-20H,1-6,15-18H2,(H,31,33,37)(H,32,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQOSIGSMKNCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N6O6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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